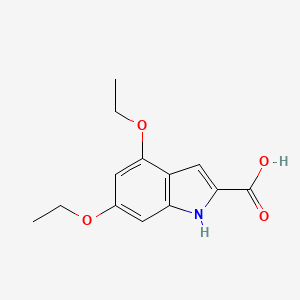

4,6-diethoxy-1H-indole-2-carboxylic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4,6-Diethoxy-1H-indole-2-carboxylic Acid is a derivative of indole, a significant heterocyclic system found in various natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in the fields of chemistry, biology, and medicine.

Métodos De Preparación

The synthesis of 4,6-diethoxy-1H-indole-2-carboxylic Acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4,6-dimethoxyindole.

Reaction Conditions: The key steps involve the introduction of ethoxy groups at the 4 and 6 positions of the indole ring. This can be achieved through ethylation reactions using ethyl iodide or ethyl bromide in the presence of a strong base like sodium hydride or potassium tert-butoxide.

Industrial Production: On an industrial scale, the synthesis may involve continuous flow processes to ensure high yield and purity.

Análisis De Reacciones Químicas

4,6-Diethoxy-1H-indole-2-carboxylic Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Halogenation, nitration, and sulfonation can be performed under controlled conditions to introduce different functional groups.

Major Products: The major products formed from these reactions include various substituted indoles, which can be further utilized in the synthesis of complex molecules.

Aplicaciones Científicas De Investigación

4,6-Diethoxy-1H-indole-2-carboxylic Acid has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.

Medicine: Indole derivatives, including this compound, have shown potential in the treatment of various diseases such as cancer, microbial infections, and neurological disorders.

Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 4,6-diethoxy-1H-indole-2-carboxylic Acid involves its interaction with specific molecular targets:

Molecular Targets: The compound binds to enzymes and receptors, modulating their activity. This can lead to the inhibition of enzyme function or activation of receptor-mediated pathways.

Pathways Involved: The pathways affected by this compound include signal transduction, gene expression, and metabolic processes.

Comparación Con Compuestos Similares

4,6-Diethoxy-1H-indole-2-carboxylic Acid can be compared with other indole derivatives:

Actividad Biológica

4,6-Diethoxy-1H-indole-2-carboxylic acid is an indole derivative that has garnered attention for its diverse biological activities. This compound exhibits significant potential in various therapeutic areas, including anti-inflammatory, anticancer, and antiviral applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

The biological effects of this compound are primarily attributed to its interaction with multiple molecular targets:

- Receptor Binding : Indole derivatives, including this compound, have a high affinity for various receptors, influencing cellular signaling pathways.

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

- Cellular Effects : It influences processes such as gene expression and cellular metabolism. Notably, it can induce apoptosis in cancer cells by activating pro-apoptotic genes while inhibiting anti-apoptotic genes.

The biochemical properties of this compound highlight its versatility:

- Stability : Studies indicate that the compound remains stable under specific conditions, maintaining its biological activity over time.

- Dosage Effects : In animal models, lower doses have shown therapeutic effects without significant toxicity, suggesting a favorable safety profile.

- Metabolic Pathways : The compound interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels.

Case Studies

Several studies have highlighted the potential applications of this compound:

- Anti-inflammatory Activity : A study demonstrated that the compound effectively inhibited pro-inflammatory cytokines in vitro, suggesting its utility in treating inflammatory diseases.

- Anticancer Properties : Research indicated that this compound induced apoptosis in multiple cancer cell lines through modulation of apoptotic pathways. For instance, it increased the expression of caspase-3 and decreased Bcl-2 levels.

- Antiviral Activity : Preliminary findings suggest that this compound may inhibit viral replication by interfering with viral integrase activity. Similar indole derivatives have been shown to chelate metal ions essential for integrase function .

Comparative Analysis

To understand the efficacy of this compound relative to similar compounds, a comparison table is provided below:

| Compound Name | Biological Activity | IC50 Value (μM) | Notes |

|---|---|---|---|

| This compound | Anti-inflammatory, anticancer | N/A | Induces apoptosis in cancer cells |

| Indole-2-carboxylic Acid | Integrase inhibitor | 32.37 | Effective against HIV replication |

| Methyl Indole-2-carboxylate | Antimicrobial | N/A | Potential use in treating infections |

Propiedades

IUPAC Name |

4,6-diethoxy-1H-indole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c1-3-17-8-5-10-9(12(6-8)18-4-2)7-11(14-10)13(15)16/h5-7,14H,3-4H2,1-2H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNFZHTBZFHZHGC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C(N2)C(=O)O)C(=C1)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.